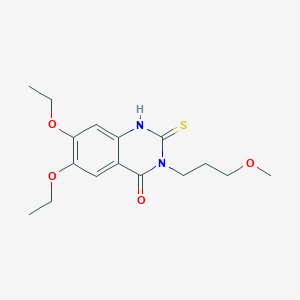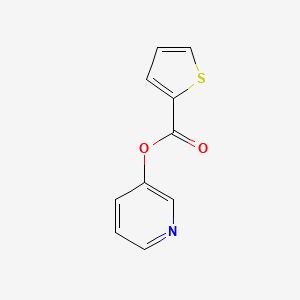
Pyridin-3-yl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-3-yl thiophene-2-carboxylate is a thiophenecarboxylic acid. It has a role as an anticoronaviral agent.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity Studies
- Pyridin-3-yl thiophene-2-carboxylate derivatives have been synthesized and studied for their chemical reactivity. For instance, ethyl 4,5-dihydro-4-oxo-2-(pyridin-3-ylamino) thiophene-3-carboxylate was successfully synthesized, showcasing typical reactions of aldehydes. These compounds have been structurally confirmed and theoretically investigated using Gaussian 03 program, providing insights into atomic charges and natural bond orbital analyses (Wen, 2011).
Antimicrobial Activity
- Certain derivatives of this compound, such as 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds showed notable effectiveness, highlighting their potential in antimicrobial applications (Haswani & Bari, 2011).
Anti-inflammatory and Antioxidant Properties
- This compound derivatives have been shown to possess significant anti-inflammatory and antioxidant activities. The synthesis of these compounds involves chalcones as starting materials, leading to novel pyrimidine-2-thiol, pyrazole, and pyran derivatives with promising biological activities (Shehab, Abdellattif, & Mouneir, 2018).
Photophysical Properties and Organic Electronics
- This compound compounds have been studied for their photophysical properties, particularly in the context of organic electronics and light-emitting diodes (OLEDs). These studies include the investigation of emissive properties and the potential use in photovoltaic applications (Tsuboyama et al., 2003).
Cancer Research and Enzyme Inhibition
- Derivatives containing this compound moieties have been explored in cancer research, particularly as inhibitors of enzymes like CDK2. These compounds have shown significant inhibitory activities against various cancer cell lines, demonstrating their potential as anticancer agents (Abdel-Rahman et al., 2021).
Eigenschaften
Molekularformel |
C10H7NO2S |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
pyridin-3-yl thiophene-2-carboxylate |
InChI |
InChI=1S/C10H7NO2S/c12-10(9-4-2-6-14-9)13-8-3-1-5-11-7-8/h1-7H |
InChI-Schlüssel |
GVVPOBOYVLCUFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC=CS2 |
Kanonische SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



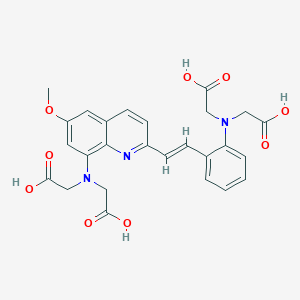
![(2S)-2-amino-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid](/img/structure/B1231692.png)

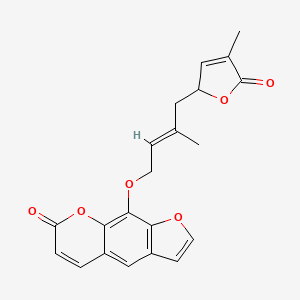
![[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate](/img/structure/B1231696.png)

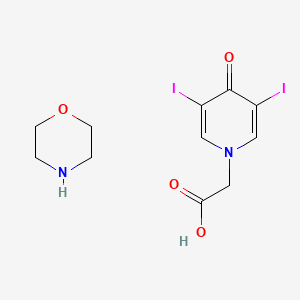
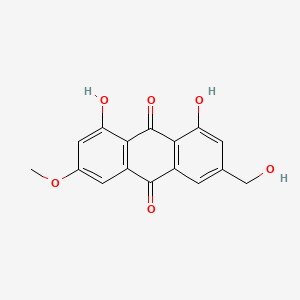

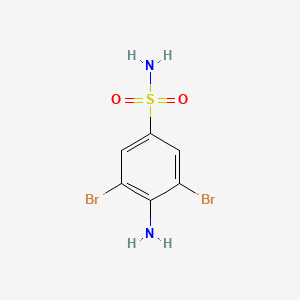

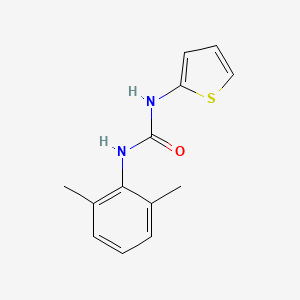
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/structure/B1231712.png)
